molecular formula C17H19N3O5 B5039934 3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide CAS No. 6121-59-1

3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5039934
CAS No.: 6121-59-1
M. Wt: 345.3 g/mol
InChI Key: RTDYANZSMVCFJN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a nitrophenyl group linked through an aminoethyl chain to the amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide typically involves a multi-step process:

    Nitration of Aniline: The starting material, aniline, undergoes nitration to form 4-nitroaniline.

    Formation of Aminoethyl Intermediate: 4-nitroaniline is then reacted with an appropriate ethylating agent to introduce the aminoethyl group.

    Coupling with 3,4-Dimethoxybenzoic Acid: The aminoethyl intermediate is coupled with 3,4-dimethoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Reduction: 3,4-dimethoxy-N-{2-[(4-aminophenyl)amino]ethyl}benzamide.

    Oxidation: 3,4-dimethoxybenzoic acid derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an active amine, which can then interact with biological targets. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-{2-[(4-aminophenyl)amino]ethyl}benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    3,4-dimethoxybenzoic acid: A simpler analog lacking the aminoethyl and nitrophenyl groups.

    4-nitroaniline: A precursor in the synthesis of the target compound.

Uniqueness

3,4-dimethoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-24-15-8-3-12(11-16(15)25-2)17(21)19-10-9-18-13-4-6-14(7-5-13)20(22)23/h3-8,11,18H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDYANZSMVCFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387323
Record name STK379965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6121-59-1
Record name STK379965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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